3-Bromopyridin-4-ylboronic acid
Overview
Description
3-Bromopyridin-4-ylboronic acid: is an organoboron compound with the molecular formula C5H5BBrNO2 . It is a derivative of pyridine, where the boronic acid group is attached to the fourth position and a bromine atom is attached to the third position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Biology and Medicine:
Industry:
Safety and Hazards
When handling 3-Bromopyridin-4-ylboronic acid, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
3-Bromopyridin-4-ylboronic acid is a chemical compound used in various chemical reactions. It’s primarily used as a building block in synthetic chemistry .
Mode of Action
As a boronic acid, it is known to participate in various chemical reactions, including Suzuki-Miyaura couplings . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biochemical Pathways
Boronic acids are known to be involved in a variety of chemical transformations, including c-n and c-o coupling, regioselective deuteration, and sulfonamide formation .
Result of Action
Its primary use is in synthetic chemistry, where it serves as a building block for the synthesis of more complex molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids. Additionally, the presence of other reactive species can influence the course of the reactions in which this compound participates .
Biochemical Analysis
Biochemical Properties
3-Bromopyridin-4-ylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential in the inhibition of proteases and other enzymes that contain serine or threonine residues in their active sites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and gene expression profiles . Additionally, this compound can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis . The boronic acid group of this compound is particularly effective in forming reversible covalent bonds with serine and threonine residues, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite concentrations and overall metabolic activity . Understanding these interactions is essential for elucidating the biochemical mechanisms underlying the effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function . The transport and distribution of this compound are important factors in its biochemical and physiological effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Halogen-Metal Exchange and Borylation:
- This method involves the exchange of a halogen atom (bromine) with a metal (such as lithium or magnesium) followed by the introduction of a boronic acid group.
Reaction Conditions: Typically, the reaction is carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) at low temperatures (around -78°C) to prevent side reactions.
-
Palladium-Catalyzed Cross-Coupling:
- This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures using a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods:
- Industrial production of 3-Bromopyridin-4-ylboronic acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions:
-
Suzuki-Miyaura Cross-Coupling:
Reagents and Conditions: Palladium catalyst, base (e.g., potassium carbonate), and an organic halide or triflate.
Major Products: Formation of biaryl compounds by coupling the boronic acid with an aryl or vinyl halide.
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products: Conversion of the boronic acid group to a hydroxyl group, forming 3-bromopyridin-4-ol.
-
Substitution:
Reagents and Conditions: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: Substitution of the bromine atom with the nucleophile, forming various substituted pyridine derivatives.
Comparison with Similar Compounds
- 3-Bromopyridine-4-boronic acid
- 4-Borono-3-bromopyridine
- 3-Aminophenylboronic acid monohydrate
Uniqueness:
Properties
IUPAC Name |
(3-bromopyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJYDKVEPQIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629618 | |
Record name | (3-Bromopyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-99-5 | |
Record name | B-(3-Bromo-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458532-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromopyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.